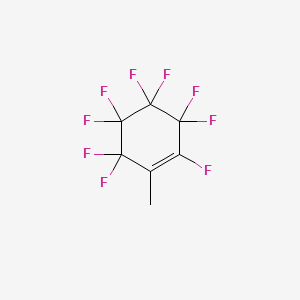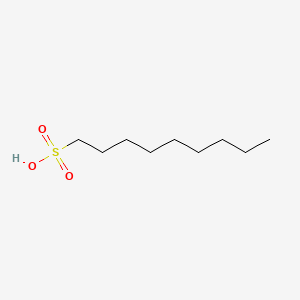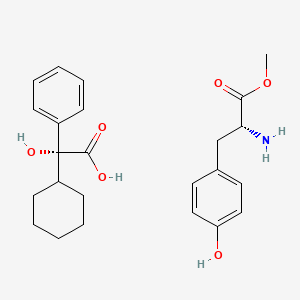
(alphaR)-alpha-Cyclohexyl-alpha-hydroxybenzeneacetate D-Tyrosine Methyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(alphaR)-alpha-Cyclohexyl-alpha-hydroxybenzeneacetate D-Tyrosine Methyl Ester is a complex organic compound that combines the structural features of cyclohexyl, hydroxybenzeneacetate, and D-tyrosine methyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (alphaR)-alpha-Cyclohexyl-alpha-hydroxybenzeneacetate D-Tyrosine Methyl Ester typically involves multiple steps, starting with the preparation of the individual components. The cyclohexyl group can be introduced through a Friedel-Crafts alkylation reaction, while the hydroxybenzeneacetate can be synthesized via esterification of phenol with acetic acid. The D-tyrosine methyl ester is prepared by esterification of D-tyrosine with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process typically includes purification steps such as recrystallization and chromatography to ensure the final product’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
(alphaR)-alpha-Cyclohexyl-alpha-hydroxybenzeneacetate D-Tyrosine Methyl Ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
(alphaR)-alpha-Cyclohexyl-alpha-hydroxybenzeneacetate D-Tyrosine Methyl Ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (alphaR)-alpha-Cyclohexyl-alpha-hydroxybenzeneacetate D-Tyrosine Methyl Ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, thereby influencing cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
α-Methyl-p-tyrosine: An inhibitor of the enzyme tyrosine hydroxylase, used in the treatment of pheochromocytoma.
L-Tyrosine Methyl Ester: Used as a prodrug for L-tyrosine, with applications in drug delivery.
Uniqueness
(alphaR)-alpha-Cyclohexyl-alpha-hydroxybenzeneacetate D-Tyrosine Methyl Ester is unique due to its combination of structural features, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C24H31NO6 |
|---|---|
Poids moléculaire |
429.5 g/mol |
Nom IUPAC |
(2R)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid;methyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C14H18O3.C10H13NO3/c15-13(16)14(17,11-7-3-1-4-8-11)12-9-5-2-6-10-12;1-14-10(13)9(11)6-7-2-4-8(12)5-3-7/h1,3-4,7-8,12,17H,2,5-6,9-10H2,(H,15,16);2-5,9,12H,6,11H2,1H3/t14-;9-/m01/s1 |
Clé InChI |
PDXYUESSZXEVDX-UEGVITMISA-N |
SMILES isomérique |
COC(=O)[C@@H](CC1=CC=C(C=C1)O)N.C1CCC(CC1)[C@@](C2=CC=CC=C2)(C(=O)O)O |
SMILES canonique |
COC(=O)C(CC1=CC=C(C=C1)O)N.C1CCC(CC1)C(C2=CC=CC=C2)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


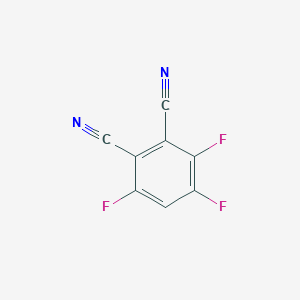

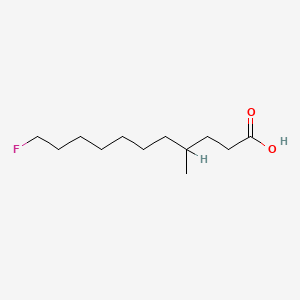
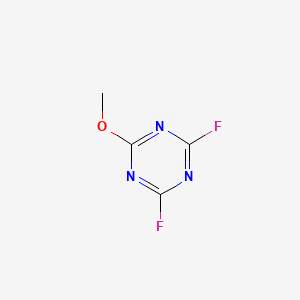
![5-[(2-Fluoroethyl)(2-hydroxyethyl)amino]-6-methylpyrimidine-2,4(1h,3h)-dione](/img/structure/B13420752.png)
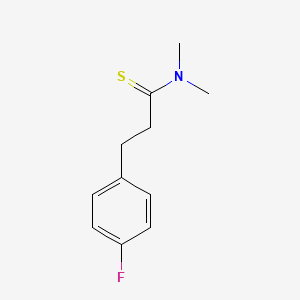

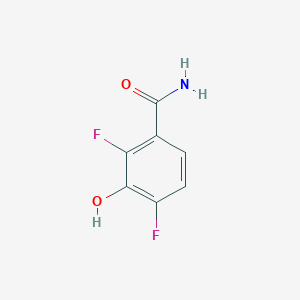
![(6R-cis)-3-[(Acetyloxy)methyl]-7-[[[(cyanomethyl)thio]acetyl]amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Diphenylmethyl Ester](/img/structure/B13420776.png)

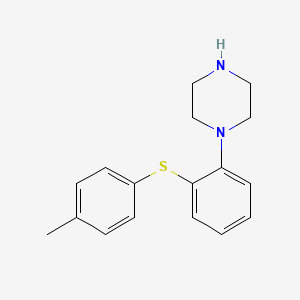
![2-[bis(Phenylmethyl)amino]-1-[4-hydroxy-3-(phenylmethoxy)phenyl]ethanone](/img/structure/B13420789.png)
